![molecular formula C35H46O17 B591339 cis-Ligupurpuroside B CAS No. 350588-96-4](/img/structure/B591339.png)
cis-Ligupurpuroside B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-Ligupurpuroside B is a phenylethanoid glycoside that can be found in L. purpurascens . It is a naturally occurring compound, dominantly present in select botanical species .
Synthesis Analysis
The biosynthetic pathway of cis-Ligupurpuroside B involves several enzymes. A BAHD acyltransferase (hydroxycinnamoyl-CoA:salidroside hydroxycinnamoyltransferase [SHCT]) catalyzes the regioselective acylation of salidroside to form osmanthuside A. A CYP98 hydroxylase (osmanthuside B 3,3’-hydroxylase [OBH]) catalyzes meta-hydroxylations of the p-coumaroyl and tyrosol moieties of osmanthuside B to complete the biosynthesis of verbascoside .Molecular Structure Analysis
The molecular weight of cis-Ligupurpuroside B is 738.73, and its formula is C35H46O17 . The SMILES representation of its structure isOC(C=C1)=CC=C1/C=C\C(OC@HOCCC3=CC=C(C=C3)O)CO)[C@@H]2O[C@H]4C@@HC)O[C@H]5C@@HC)O)O)O)O)O)=O
.
Scientific Research Applications
Trypsin Inhibition : Meti et al. (2018) investigated the interaction of cis-Ligupurpuroside B with trypsin using spectroscopic, circular dichroism (CD), and molecular docking techniques. They found that cis-Ligupurpuroside B can inhibit trypsin activity, suggesting potential pharmacological applications in designing new analogs with effective properties (Meti et al., 2018).
Quantification in Biological Fluids : Chen et al. (2016) developed a high-performance liquid chromatography-tandem mass spectrometric method (HPLC-MS/MS) for determining cis-Ligupurpuroside B in rat plasma. This method could be crucial for pharmacokinetic studies and understanding the compound's behavior in biological systems (Chen et al., 2016).
Interaction with Lipase : Ying et al. (2018) explored the interaction of cis-Ligupurpuroside B with lipase using multi-spectroscopic and molecular docking methods. Their findings indicated that cis-Ligupurpuroside B inhibits lipase activity, which can be valuable for drug design and food industry applications (Ying et al., 2018).
Bioactivities in Tea Leaves : Lu et al. (2022) isolated various glycosides, including cis-Ligupurpuroside B, from the leaves of Ligustrum robustum (used as Ku-Ding-Cha) and tested their bioactivities. They found that these compounds displayed strong antioxidative activities, suggesting potential health benefits in treating obesity and diabetes (Lu et al., 2022).
Antioxidative Activities : Wong et al. (2001) studied the antioxidative activities of phenylethanoid glycosides, including cis-Ligupurpuroside B, from Ligustrum purpurascens. They found these glycosides effective in preventing oxidation in human low-density lipoprotein (LDL), indicating their potential as antioxidants in beverages like bitter tea (Wong et al., 2001).
Biosynthesis Study : Yang et al. (2021) characterized glycosyltransferases involved in the biosynthesis of cis-Ligupurpuroside B in Ligustrum robustum. Their study provides insights into the enzymatic pathways involved in the formation of this compound, which is essential for understanding its natural production (Yang et al., 2021).
Safety And Hazards
When handling cis-Ligupurpuroside B, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
[(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] (Z)-3-(4-hydroxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46O17/c1-16-24(40)25(41)27(43)34(47-16)51-30-17(2)48-35(28(44)26(30)42)52-32-29(45)33(46-14-13-19-5-10-21(38)11-6-19)49-22(15-36)31(32)50-23(39)12-7-18-3-8-20(37)9-4-18/h3-12,16-17,22,24-38,40-45H,13-15H2,1-2H3/b12-7-/t16-,17-,22+,24-,25+,26-,27+,28+,29+,30-,31+,32+,33+,34-,35-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUMFJHHCJMAHD-ZJMCPLFTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3OC(=O)C=CC4=CC=C(C=C4)O)CO)OCCC5=CC=C(C=C5)O)O)C)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](O[C@H]([C@@H]([C@@H]2O)O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3OC(=O)/C=C\C4=CC=C(C=C4)O)CO)OCCC5=CC=C(C=C5)O)O)C)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46O17 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-LigupurpurosideB |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.